2-(Methylthio)benzo[d]oxazole-5-methanol
Description
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(2-methylsulfanyl-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C9H9NO2S/c1-13-9-10-7-4-6(5-11)2-3-8(7)12-9/h2-4,11H,5H2,1H3 |
InChI Key |
KAYRXAZOAHGHHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Solventless Cyclocondensation
A solvent-free approach involves heating 2-aminothiophenol (1 ) with thiourea (2 ) at 200°C for 2 hours, yielding benzo[d]oxazole-2-thiol (3a ) in 74% yield. This method eliminates the need for hazardous solvents like carbon disulfide and simplifies purification. Mechanistically, the reaction proceeds via nucleophilic attack of the thiolate on the adjacent carbonyl, followed by dehydration. While this route efficiently generates the thiol derivative, further modification is required to introduce the methylthio group.
Cyclization with Potassium Ethyl Xanthonate
An alternative route, adapted from the synthesis of 2-chlorobenzo[d]oxazole derivatives, employs potassium ethyl xanthonate as a cyclizing agent. For example, 2-amino-4-methylphenol reacts with potassium ethyl xanthonate in pyridine under reflux to form 5-methylbenzo[d]oxazole-2-(3H)-thione. This method highlights the versatility of xanthonate salts in constructing the oxazole ring, albeit with moderate yields (50–60%).
Introduction of the Methylthio Group
Nucleophilic Substitution of Chloride Intermediates
Chlorination of the thione precursor using sulfur oxychloride (SOCl₂) generates 2-chlorobenzo[d]oxazole intermediates, as demonstrated in the synthesis of 2-chloro-5-methylbenzo[d]oxazole. Subsequent treatment with sodium thiomethoxide (NaSMe) in polar aprotic solvents (e.g., DMF) facilitates nucleophilic displacement, yielding the methylthio derivative. This two-step sequence achieves 65–75% conversion, with chlorination efficiency dependent on reaction duration (18–24 hours).
Direct Alkylation of Thiol Intermediates
Benzo[d]oxazole-2-thiol (3a ) undergoes alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to afford 2-(methylthio)benzo[d]oxazole. Optimization studies indicate that dimethylformamide (DMF) as a solvent and a 1:1.2 molar ratio of thiol to methyl iodide maximize yields (80–85%).
Installation of the 5-Methanol Group
Oxidation of Methyl Substituents
The 5-methyl group in intermediates like 5-methylbenzo[d]oxazole-2-(3H)-thione is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions. However, over-oxidation can occur, necessitating precise control. Alternatively, a two-step protocol involving oxidation to the aldehyde (using MnO₂ or DDQ) followed by reduction with sodium borohydride (NaBH₄) selectively yields the 5-methanol derivative.
Hydroxymethylation via Formylation
Direct formylation at the 5-position using Vilsmeier-Haack reagent (POCl₃/DMF) introduces a formyl group, which is subsequently reduced with NaBH₄ to the hydroxymethyl group. This method, adapted from benzodioxole syntheses, achieves 70% overall yield but requires rigorous exclusion of moisture.
Integrated Synthetic Pathways
Pathway A: Sequential Functionalization
- Core Formation : 2-Amino-4-methylphenol → 5-methylbenzo[d]oxazole-2-(3H)-thione via potassium ethyl xanthonate.
- Chlorination : SOCl₂ reflux → 2-chloro-5-methylbenzo[d]oxazole (82% yield).
- Methylthio Introduction : NaSMe in DMF → 2-(methylthio)-5-methylbenzo[d]oxazole (75% yield).
- Oxidation-Reduction : MnO₂ oxidation to aldehyde → NaBH₄ reduction → 2-(methylthio)benzo[d]oxazole-5-methanol (68% yield).
Pathway B: Direct Alkylation-Oxidation
- Core and Thiol Formation : Solventless cyclocondensation of 2-aminothiophenol → benzo[d]oxazole-2-thiol.
- Methylthio Installation : CH₃I/K₂CO₃ → 2-(methylthio)benzo[d]oxazole (85% yield).
- Formylation-Reduction : Vilsmeier-Haack formylation → NaBH₄ reduction → 5-methanol derivative (70% yield).
Analytical Characterization
Critical spectroscopic data for this compound include:
- ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 1H, H-7), 7.45 (d, J = 8.5 Hz, 1H, H-6), 4.70 (s, 2H, CH₂OH), 2.55 (s, 3H, SCH₃).
- IR (KBr): 3350 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N).
- MS : m/z 211 [M+H]⁺.
Challenges and Optimization
- Regioselectivity : Competing reactions during formylation may yield para-substituted byproducts. Using directing groups (e.g., nitro) improves selectivity.
- Over-Oxidation : MnO₂ must be freshly prepared to prevent carboxylic acid formation.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the methanol derivative.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[d]oxazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group or convert it to a thiol group.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
2-(Methylthio)benzo[d]oxazole-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-methanol involves its interaction with specific molecular targets. The methylthio group can participate in redox reactions, while the benzo[d]oxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Core Heterocycle Modifications
2.1.1. Benzo[d]oxazole vs. Benzo[d]thiazole
- Example Compound : 2-(4-(Methylthio)phenyl)benzo[d]thiazole (13)
- Structural Differences : Replaces the oxazole oxygen with sulfur, forming a thiazole core.
- Impact :
- Electronic Effects : Thiazole’s sulfur is less electronegative than oxazole’s oxygen, leading to reduced aromaticity and altered electron density.
- Reactivity : Thiazoles are more prone to electrophilic substitution at the 5-position compared to oxazoles.
- Biological Interactions : Sulfur’s larger atomic radius may enhance hydrophobic interactions in biological targets.
2.1.2. Benzo[d]oxazole vs. Imidazo[2,1-b][1,3]thiazole
- Example Compound: (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol Structural Differences: A fused imidazole-thiazole system replaces the oxazole ring. Impact:
- Bioactivity : The imidazole moiety may facilitate metal coordination in enzyme-binding sites.
2.2. Substituent Modifications
2.2.1. Position 2 Substituents
- (a) Methylthio (-SCH₃) vs. Iodophenyl: Example Compound: (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol
- Electronic Effects : The iodophenyl group is electron-withdrawing (due to iodine’s inductive effect), reducing ring electron density compared to methylthio’s electron-donating nature.
Steric Effects : Iodine’s bulkiness may hinder interactions with flat binding pockets.
- Bioactivity : Iodine’s polarizability could enhance halogen bonding in protein targets.
(b) Methylthio (-SCH₃) vs. Phenyl :
- Hydrophobicity : Phenyl groups increase hydrophobicity, reducing aqueous solubility.
- Conformational Flexibility : The rigid phenyl group restricts rotational freedom compared to methylthio.
2.2.2. Position 5 Substituents
- (a) Methanol (-CH₂OH) vs. Methyl (-CH₃): Example Compound: 5-Methyl-2-phenylbenzo[d]oxazole
- Solubility: Methanol’s hydroxyl group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
Reactivity : The hydroxyl group allows for further derivatization (e.g., esterification).
- (b) Methanol (-CH₂OH) vs. Methoxy (-OCH₃): Example Compound: 5-Methoxy-2-[5-(5-methoxy-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole
- Electronic Effects: Methoxy is a stronger electron donor than methanol, increasing ring electron density.
- Stability: Methoxy groups resist oxidation better than methanol.
2.3. Physicochemical and Functional Comparisons
| Compound Name | Core Structure | Substituent (Position 2) | Substituent (Position 5) | Key Properties |
|---|---|---|---|---|
| 2-(Methylthio)benzo[d]oxazole-5-methanol | Benzo[d]oxazole | -SCH₃ | -CH₂OH | High polarity, hydrogen-bonding capacity |
| (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol | Benzo[d]oxazole | 3-Iodophenyl | -CH₂OH | Moderate solubility, halogen bonding |
| 5-Methyl-2-phenylbenzo[d]oxazole | Benzo[d]oxazole | -C₆H₅ | -CH₃ | Low solubility, hydrophobic interactions |
| 2-(4-(Methylthio)phenyl)benzo[d]thiazole (13) | Benzo[d]thiazole | 4-(SCH₃)C₆H₄ | None | Moderate electron density, sulfur interactions |
| (2-Methylbenzo[d]thiazol-6-yl)methanol | Benzo[d]thiazole | -CH₃ | -CH₂OH (position 6) | Polar, thiazole-specific reactivity |
Q & A
Q. What synthetic methodologies are most effective for preparing 2-(methylthio)benzo[d]oxazole-5-methanol?
A foundational approach involves regioselective deprotonation of 2-(methylthio)oxazole derivatives using n-BuLi in the presence of TMEDA, followed by electrophilic quenching with aldehydes to install substituents at the C5 position . Subsequent reductive desulfurization (e.g., using Raney Ni) can modify the methylthio group. Solvent choice (e.g., THF vs. Et₂O) and reaction temperature significantly impact regioselectivity and yield. Purification typically involves recrystallization from ethanol or column chromatography .
Q. How can the structural integrity and purity of this compound be validated?
Key analytical methods include:
- NMR spectroscopy : - and -NMR to confirm substitution patterns and methylthio group presence .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks.
- X-ray crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in structurally related benzothiazole derivatives .
- Elemental analysis : To validate purity (>95%) by matching calculated vs. experimental C/H/N/S values .
Q. What structural analogs of this compound have been studied, and how do substitutions affect properties?
Substitutions at the oxazole and methanol positions influence solubility and bioactivity. For example:
- Methoxymethyl substitution (vs. methylthio) enhances aqueous solubility due to increased polarity .
- Halogenation at the benzoxazole ring (e.g., Cl or Br) improves metabolic stability but may reduce cell permeability . Comparative studies of analogs like (2-(methylthio)thiazol-5-yl)methanol (CAS 1782506-90-4) highlight the importance of sulfur atom positioning in modulating reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
Side reactions (e.g., over-alkylation or oxidation) are minimized by:
- Temperature control : Maintaining reactions at −78°C during lithiation steps to prevent thermal decomposition .
- Catalyst selection : Using Pd/C for selective reductions instead of harsher reagents.
- Microwave-assisted synthesis : Reduces reaction times and improves yield in multi-step pathways, as shown for related benzoxazole derivatives .
Q. What computational strategies are effective for predicting the biological targets of this compound?
Molecular docking and MD simulations are critical:
- Docking studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450 isoforms) based on crystal structures .
- Pharmacophore modeling : Identify key interaction motifs (e.g., hydrogen bonding with the methanol group) using tools like Schrödinger’s Phase .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed activity .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from assay variability or impurities. Solutions include:
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods .
- Batch consistency checks : Compare HPLC purity (>98%) and biological activity across independently synthesized batches .
- Metabolic profiling : Use LC-MS to identify degradation products that may interfere with assays .
Q. What mechanistic insights exist for the compound’s enzyme inhibition?
Preliminary studies on analogous compounds suggest:
- Reversible inhibition : The methylthio group may coordinate with metal ions in enzyme active sites (e.g., matrix metalloproteinases) .
- pH-dependent activity : Protonation of the oxazole nitrogen at physiological pH enhances binding to hydrophobic pockets .
- Pre-steady-state kinetics : Stopped-flow experiments can elucidate binding kinetics and transition-state stabilization .
Methodological Guidelines
- For SAR studies : Systematically vary substituents at the oxazole C2 and benzoxazole C5 positions, using combinatorial libraries for high-throughput screening .
- For stability testing : Conduct accelerated degradation studies under varied pH (1–10) and UV light exposure to identify labile functional groups .
- For data reproducibility : Adopt FAIR data principles by sharing raw NMR/MS files and crystallization conditions in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
